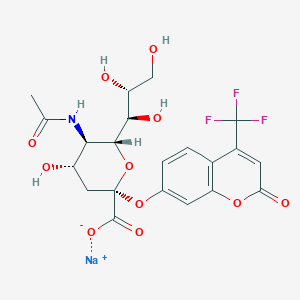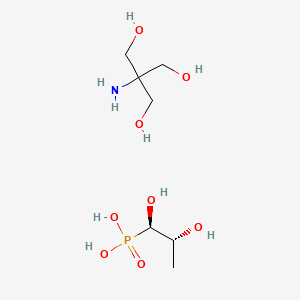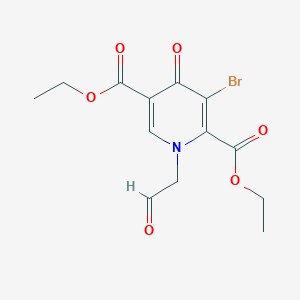
Diethyl 3-Bromo-4-oxo-1-(2-oxoethyl)-1,4-dihydropyridine-2,5-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester is a synthetic organic compound that belongs to the class of pyridine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of the bromine atom into the pyridine ring.
Esterification: Formation of the diethyl ester groups.
Oxidation and Reduction: Adjusting the oxidation states of various functional groups to achieve the desired structure.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming more oxidized derivatives.
Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the keto group to a hydroxyl group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, and other nucleophilic species.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design.
Materials Science: Use in the synthesis of advanced materials with specific properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Wirkmechanismus
The mechanism of action would depend on the specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Bromo-1,4-dihydro-4-oxo-2,5-pyridinedicarboxylic Acid: Lacks the 2-oxoethyl group.
1,4-Dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester: Lacks the bromine atom.
Uniqueness
The presence of both the bromine atom and the 2-oxoethyl group in 3-Bromo-1,4-dihydro-4-oxo-1-(2-oxoethyl)-2,5-pyridinedicarboxylic Acid 2,5-Diethyl Ester may confer unique chemical properties and reactivity, making it distinct from similar compounds.
Eigenschaften
Molekularformel |
C13H14BrNO6 |
|---|---|
Molekulargewicht |
360.16 g/mol |
IUPAC-Name |
diethyl 3-bromo-4-oxo-1-(2-oxoethyl)pyridine-2,5-dicarboxylate |
InChI |
InChI=1S/C13H14BrNO6/c1-3-20-12(18)8-7-15(5-6-16)10(9(14)11(8)17)13(19)21-4-2/h6-7H,3-5H2,1-2H3 |
InChI-Schlüssel |
AMXZMPXGJQOOGF-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(C(=C(C1=O)Br)C(=O)OCC)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


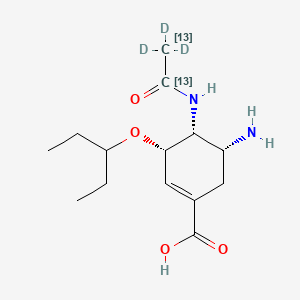

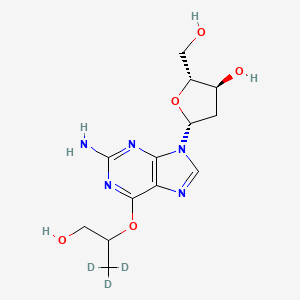
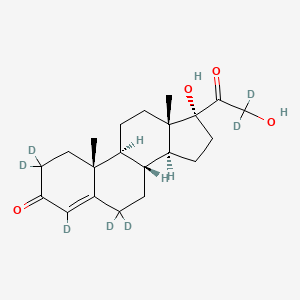
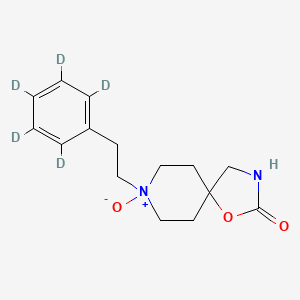
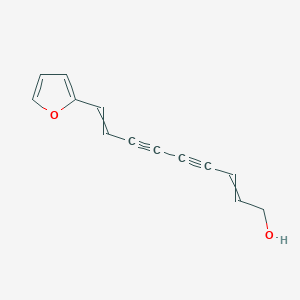
![3-(2-Fluoroethyl)-tricyclo[3.3.1.13,7]decan-1-amine Hydrochloride](/img/structure/B13846644.png)
![2-Butyl-5-chloro-1-[[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl]-1H-imidazole-4-methanol Potassium Salt; Losartan Isomer Impurity; Losartan EP Impurity C; Isolosartan](/img/structure/B13846653.png)

